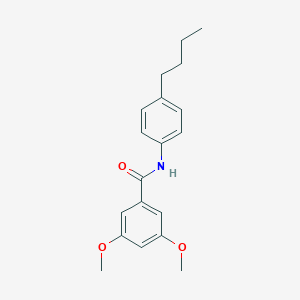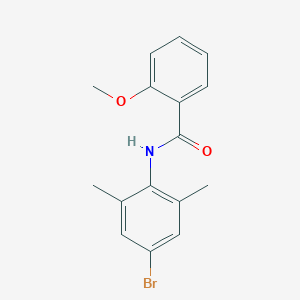
N-(4-butylphenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-3,5-dimethoxybenzamide, also known as 4-butyl-3,5-dimethoxybenzoylanilide (BDMBA), is a synthetic compound that belongs to the family of phenylalkylamines. This compound has been of significant interest in the scientific community due to its potential pharmacological properties.
Applications De Recherche Scientifique
BDMBA has been studied for its potential pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BDMBA has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of movement, reward, and addiction.
Mécanisme D'action
BDMBA acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This activation results in the modulation of neurotransmitter release and the activation of downstream signaling pathways. BDMBA also acts as a partial agonist at the dopamine D2 receptor, which results in the modulation of dopamine release.
Biochemical and Physiological Effects:
BDMBA has been shown to induce hallucinogenic effects in animal models. These effects are similar to those induced by other hallucinogens, such as LSD and psilocybin. BDMBA has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
BDMBA is a useful tool for studying the serotonin 5-HT2A receptor and its downstream signaling pathways. However, its hallucinogenic effects make it difficult to use in behavioral assays. Additionally, BDMBA is not selective for the serotonin 5-HT2A receptor, which means that it may have off-target effects.
Orientations Futures
Future research on BDMBA should focus on the development of more selective compounds that target the serotonin 5-HT2A receptor. Additionally, research should be conducted to determine the long-term effects of BDMBA use on the brain and behavior. Finally, research should be conducted to determine the potential therapeutic applications of BDMBA, such as in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, BDMBA is a synthetic compound that has been of significant interest in the scientific community due to its potential pharmacological properties. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor. BDMBA has been shown to induce hallucinogenic effects in animal models and has also been shown to have anxiolytic and antidepressant effects. While BDMBA is a useful tool for studying the serotonin 5-HT2A receptor, its hallucinogenic effects and lack of selectivity make it difficult to use in behavioral assays. Future research on BDMBA should focus on the development of more selective compounds and the determination of its long-term effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BDMBA involves the reaction between 4-butylphenylamine and 3,5-dimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of BDMBA, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-5-6-14-7-9-16(10-8-14)20-19(21)15-11-17(22-2)13-18(12-15)23-3/h7-13H,4-6H2,1-3H3,(H,20,21) |
Clé InChI |
WUUIVSWBGBAEIA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B245026.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)

![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)
